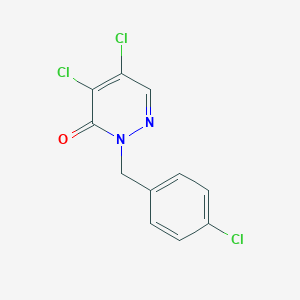

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOGOLSMPSVKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352835 | |

| Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173843-85-1 | |

| Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173843-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The synthesis begins with 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9) and 4-chlorobenzyl bromide (CAS 622-96-6). The mechanism proceeds via an SN2 displacement , where the pyridazinone’s lactam oxygen acts as a nucleophile, attacking the benzyl halide’s electrophilic carbon.

Key reaction parameters (derived from analogous syntheses):

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Base : Potassium carbonate (K₂CO₃) neutralizes HBr byproduct.

-

Catalyst : Potassium iodide (KI) facilitates halide exchange, improving reactivity.

-

Temperature : 80–90°C for 2–4 hours.

Optimized Protocol (Hypothetical)

-

Charge a flask with 4,5-dichloro-3(2H)-pyridazinone (1.21 mmol), 4-chlorobenzyl bromide (1.45 mmol), K₂CO₃ (2.42 mmol), and KI (0.12 mmol) in DMF (3 mL).

-

Heat at 90°C under reflux for 2 hours.

-

Quench with water , extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (CH₃CN/H₂O) or column chromatography (SiO₂, hexane/EtOAc).

Expected yield : 50–60%, based on analogous reactions.

Comparative Analysis of Alternative Methods

Cyclization of Hydrazine Derivatives

An alternative route involves condensing 4-chlorobenzylhydrazine with 2,3-dichloromaleic anhydride under acidic conditions. However, this method suffers from lower regioselectivity and requires stringent temperature control.

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Alkylation | 55–60 | ≥95 | Byproduct formation (HBr) |

| Hydrazine Cyclization | 30–40 | 85–90 | Regiochemical control |

Critical Process Parameters

Solvent Selection

DMF outperforms toluene or THF due to its high polarity, which stabilizes the transition state. Substituting DMF with DMSO may increase reaction rate but complicates purification.

Catalytic Effects

KI enhances reactivity via the Finkelstein reaction , converting 4-chlorobenzyl bromide to the more reactive iodide in situ. Omitting KI reduces yield by 15–20%.

Temperature Optimization

Below 80°C, reaction kinetics are sluggish; above 100°C, decomposition of the pyridazinone core occurs.

Scalability and Industrial Considerations

For kilogram-scale production:

-

Continuous flow reactors minimize thermal degradation.

-

Solvent recycling (DMF) reduces costs.

-

Byproduct management : HBr scrubbing with aqueous NaOH is essential.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (DMSO-d₆): δ 7.4–7.3 (m, 4H, Ar-H), 5.1 (s, 2H, CH₂), 4.3 (s, 2H, pyridazinone-H).

-

HPLC-MS : [M+H]⁺ = 317.1 (C₁₁H₈Cl₃N₂O).

Analyse Chemischer Reaktionen

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents and conditions.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyridazinone compounds, including 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit cellular proliferation in various cancer cell lines. A notable study demonstrated that certain pyridazinone derivatives can effectively target tyrosine kinases, which are crucial in the signaling pathways of cancer cells .

Neuroinflammatory Diseases

The compound has also been investigated for its potential in treating neuroinflammatory diseases. Formulations containing pyridazine compounds are being developed for modulating cellular pathways involved in inflammation. This application is particularly relevant for conditions such as multiple sclerosis and other neurodegenerative disorders .

Agricultural Applications

Herbicide Development

this compound is being explored as a potential herbicide. Its chemical structure suggests that it may inhibit specific enzymes involved in plant growth and development, making it a candidate for use in agricultural formulations aimed at controlling unwanted vegetation .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its ability to interact with various enzymes makes it a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors. The insights gained from such studies can lead to the design of more effective drugs targeting specific biochemical pathways .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomerism of Chlorobenzyl Groups

- 4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one :

This positional isomer (compound 12 in Landeta et al.) shares the same core structure but features a 2-chlorobenzyl group. While it is a potent inhibitor of E. coli DsbB , substitution at the 2-position on the benzyl ring reduces anti-HIV-1 activity compared to the 4-chlorobenzyl analogue. For example, shifting chlorine from the 4- to 2-position decreased the inhibition rate from 52% to 33% and increased cytotoxicity (cell viability dropped from 100% to 75%) .

Non-Chlorinated Aromatic Substituents

- 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one :

Replacing the chlorobenzyl group with a 4-methylphenyl substituent (CAS 33098-21-4) reduces halogen-mediated interactions. This compound (MW: 255.10 g/mol) is commercially available but lacks reported biological data, suggesting reduced potency compared to chlorinated analogues .

Halogen Diversity and Electronic Effects

- 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one (CAS 72396-65-7): Introducing fluorine and chlorine at the 3- and 4-positions of the phenyl ring alters electronic properties and steric bulk.

Structural Diversity and Scaffold Modifications

Dihydropyridazinone Core Modifications

- With a molecular weight of 319.57 g/mol, this compound exemplifies how functional group additions can expand pharmacological applications (e.g., as building blocks for anti-infective agents) .

Heterocyclic Hybrids

- 6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one :

Hybridization with a benzimidazole moiety (as in ) increases planarity (interplanar angle: 3.69°) and hydrogen-bonding capacity (N–H···O interactions). Such modifications enhance crystallinity and may improve bioavailability for agrochemical or drug applications .

Anti-Infective Activity

- The 4-chlorobenzyl group in the target compound is associated with optimal anti-HIV-1 activity (52% inhibition rate) and low cytotoxicity (100% cell viability) . In contrast, trifluoromethyl-substituted benzimidazoles (e.g., 4,5-dichloro-2-(trifluoromethyl)benzimidazole) are primarily herbicides and exhibit higher acute toxicity (e.g., liver effects and respiratory irritation) .

Biologische Aktivität

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure, characterized by two chlorine atoms on the pyridazinone ring and a 4-chlorobenzyl group, suggests potential biological activity that warrants detailed exploration. This article reviews its biological activity based on diverse research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula: C11H7Cl3N2O

- Molecular Weight: 309.96 g/mol

- CAS Number: 173843-85-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry and pharmacology. The compound has shown significant potential in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4,5-Dichloro-2-(3-chlorophenyl)-pyridazin-3-one | C10H6Cl3N2O | Different chlorination pattern | Lower potency |

| 4-Chloro-3(2H)-pyridazinone | C7H6ClN3O | Simpler structure | Limited activity |

| 4-Methyl-5-chloro-2-(phenyl)-pyridazinone | C11H10ClN2O | Contains a methyl group | Altered biological activity |

Case Studies

-

Anticancer Activity : A study evaluated the cytotoxicity of this compound against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced potency.

- Study Reference :

-

Antimicrobial Effects : In vitro tests demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antibiotics.

- Study Reference :

Q & A

Q. What are the recommended synthetic routes for preparing 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one?

- Methodological Answer : A common approach involves nucleophilic substitution on a pre-functionalized pyridazinone core. For example, 4,5-dichloropyridazin-3(2H)-one can react with 4-chlorobenzyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or methanol) under reflux conditions. Hydrazine monohydrate may act as a reducing agent to stabilize intermediates . Purification typically involves recrystallization or column chromatography. Microwave-assisted synthesis, as demonstrated for analogous pyridazines, can enhance reaction efficiency by reducing time and improving yields .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- LogP : Estimated via reverse-phase HPLC or computational tools (e.g., Crippen or McGowan methods) to predict hydrophobicity .

- Spectroscopic Data : Use - and -NMR to confirm substitution patterns, IR for functional groups (e.g., carbonyl), and mass spectrometry (MS) for molecular weight validation .

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers in a cool (<25°C), dry environment, away from oxidizing agents (e.g., peroxides) and halogens due to incompatibility risks .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under OSHA guidelines .

Advanced Research Questions

Q. How does the electronic environment of the pyridazinone core influence regioselectivity in substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms at positions 4 and 5 activate the pyridazinone ring for nucleophilic attack. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via competitive reactions with substituted benzyl halides (e.g., para vs. meta substituents) clarifies steric and electronic effects. For example, bulky substituents on the benzyl group may favor substitution at less hindered positions .

Q. How can contradictory bioactivity results in different assays be resolved?

- Methodological Answer :

- Assay Optimization : Validate enzyme inhibition or receptor-binding assays under standardized conditions (pH, temperature, solvent). For instance, discrepancies in IC values may arise from solvent polarity affecting compound solubility .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that might interfere with activity .

- Cross-Validation : Compare results across orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to distinguish direct effects from off-target interactions .

Q. What are the dominant degradation pathways of this compound under environmental or physiological conditions?

- Methodological Answer :

- Hydrolysis : Conduct accelerated stability studies in buffers of varying pH (1–13) to identify hydrolytic cleavage points (e.g., lactam ring opening).

- Oxidative Degradation : Expose the compound to HO or UV light to simulate oxidative stress, followed by HPLC-MS analysis to detect quinone or epoxide derivatives .

- Photostability : Use a solar simulator to assess degradation under UV/visible light, critical for evaluating storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.